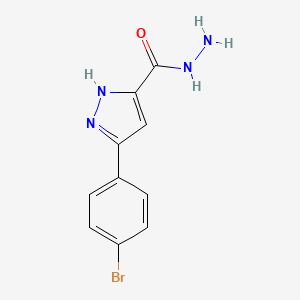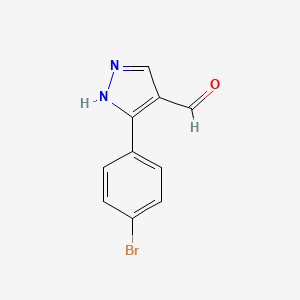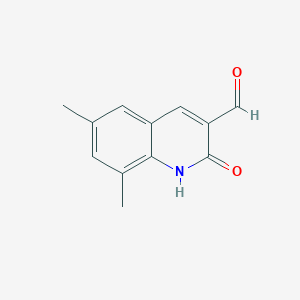
6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 332883-19-9 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 2-hydroxy-6,8-dimethyl-3-quinolinecarbaldehyde .
Molecular Structure Analysis
The InChI code for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is 1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(15)13-11/h3-6H,1-2H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.263g/cm^3 . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a pharmacophore . Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. Its structure suggests it could be a key intermediate in synthesizing compounds with potential therapeutic effects. For instance, derivatives of quinoline have been studied for their antimicrobial properties .
Agriculture
In the agricultural sector, compounds like 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde could be used to develop new pesticides or herbicides. The quinoline moiety is known to be a part of various agrochemicals, and modifications to its structure can lead to the discovery of novel agents that are more effective and environmentally friendly .
Material Science
In material science, this compound’s derivatives could be utilized in the synthesis of organic materials, such as light-emitting diodes (LEDs) or organic photovoltaic cells (OPVs). The quinoline core is often used in electronic materials due to its excellent charge transport properties .
Environmental Science
Environmental science could benefit from the compound’s potential use in sensing and remediation applications. Quinoline derivatives can act as fluorescent probes for detecting various environmental pollutants. They may also be used in the synthesis of materials that help in the adsorption and breakdown of hazardous substances .
Analytical Chemistry
In analytical chemistry, 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde could be a precursor for developing analytical reagents. These reagents can be used in chromatography or spectrometry for the detection and quantification of complex biological and chemical samples .
Biochemistry
In biochemistry, the compound might play a role in enzyme inhibition studies. Quinoline derivatives are known to inhibit various enzymes, which is crucial in understanding metabolic pathways and designing drugs to target specific biochemical reactions .
Pharmacology
Lastly, in pharmacology, the compound’s derivatives could be investigated for their drug interaction potential. Understanding how these derivatives interact with biological systems can lead to the development of new drugs with improved efficacy and reduced side effects .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
6,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(15)13-11/h3-6H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLNASSZZCFBTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354997 |
Source


|
| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
CAS RN |
332883-19-9 |
Source


|
| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





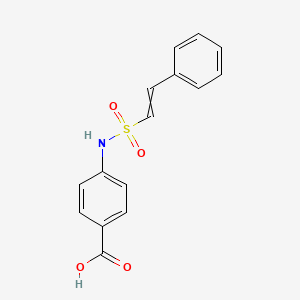


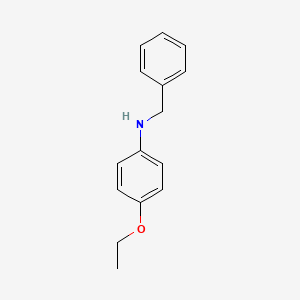
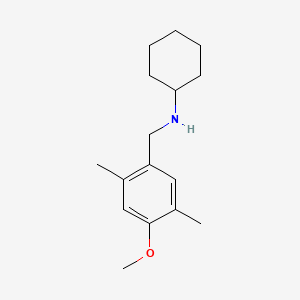
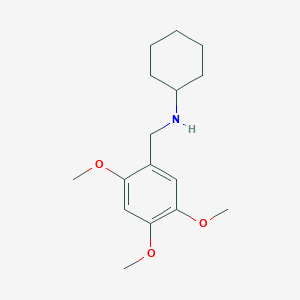
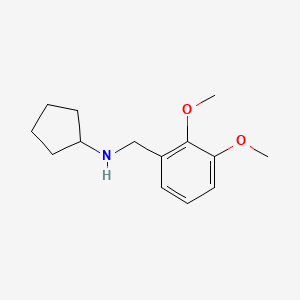
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
